molecular formula C23H39NO2 B164264 R-2 Methanandamide CAS No. 157182-47-3

R-2 Methanandamide

Cat. No. B164264
M. Wt: 361.6 g/mol
InChI Key: HTNMZCWZEMNFCR-FQPARAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-2 Methanandamide is a cannabinoid Anandamide analog . It has a molecular formula of C23H39NO2 . It is known to have a K_i of 119 nM for the cannabinoid receptor . This receptor affinity is determined using rat brain membranes with PMSF .


Synthesis Analysis

R-2 Methanandamide is a customized synthesis product . The synthesis process is carried out by a strong synthesis team with excellent synthesis technology and capabilities .


Molecular Structure Analysis

The molecular weight of R-2 Methanandamide is 361.56 . Its molecular formula is C23H39NO2 . The structure of R-2 Methanandamide includes a methyl group in the ® configuration at C-2 of the ethanolamine group .


Chemical Reactions Analysis

R-2 Methanandamide is nearly as susceptible to amide hydrolysis as AEA itself . It is not an amidohydrolase inhibitor .


Physical And Chemical Properties Analysis

R-2 Methanandamide has a molecular weight of 361.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 16 .

Scientific Research Applications

Cardioprotective Properties

R-2 Methanandamide, an enzyme-resistant analogue of the endogenous cannabinoid anandamide, has been shown to enhance myocardial resistance to arrhythmias induced by coronary occlusion and reperfusion. This cardioprotective effect is noteworthy because it is achieved without the involvement of NO synthase activation or ATP-dependent K+ channels, suggesting that R-2 Methanandamide directly affects the myocardium to exert its antiarrhythmic effects (Krylatov et al., 2002).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMZCWZEMNFCR-FQPARAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-2 Methanandamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R-2 Methanandamide
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R-2 Methanandamide
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R-2 Methanandamide
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R-2 Methanandamide
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R-2 Methanandamide

Citations

For This Compound
4
Citations
F Rakhshan, TA Day, RD Blakely, EL Barker - Journal of Pharmacology and …, 2000 - ASPET
Anandamide (N-arachidonylethanolamide) is an endogenous cannabinoid that mimics the pharmacologic effects of Δ 9 -tetrahydrocannabinol, the major bioactive substance in …
Number of citations: 169 jpet.aspetjournals.org
L Endocannabinoids - J. Clin. Invest, 2003 - biolinks.co.jp
The discovery in the early 1990s of specific membrane receptors of the psychoactive compound (-)-∆ 9-tetrahydrocannabinol (THC) opened the way to the revelation of a whole …
Number of citations: 2 www.biolinks.co.jp
DM Lambert, FG DiPaolo, P Sonveaux… - … et Biophysica Acta (BBA …, 1999 - Elsevier
… While WIN 55,212-2, anandamide, R-1 and R-2 methanandamide were able to displace [ 3 H]CP-55,940 in the rat spleen slices, neither palmitoylethanolamide nor the synthesized …
Number of citations: 149 www.sciencedirect.com
GA Vielhauer - 2004 - search.proquest.com
Prostaglandin F2 alpha (PGF 2α) regulates physiological responses including lowering of intraocular pressure, luteolysis, and parturition. FP prostanoid receptors are GPCRs mediating …
Number of citations: 3 search.proquest.com

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